molecular formula C25H22N2O2 B11097907 11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11097907
M. Wt: 382.5 g/mol
InChI Key: WWAVCBOISREDOL-UHFFFAOYSA-N
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Description

11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-ones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of aminobenzophenones with appropriate reagents under specific conditions. One common method includes the use of acetic acid in refluxing ethanol . Another approach involves the continuous flow synthesis, which allows for efficient production of benzodiazepines from aminobenzophenones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry is an attractive tool for industrial production, as it allows for efficient and scalable synthesis of active pharmaceutical ingredients .

Chemical Reactions Analysis

Types of Reactions

11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its unique combination of a hydroxyphenyl and phenyl group, which contributes to its distinct chemical properties and biological activities. This structural uniqueness allows it to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H22N2O2/c28-19-12-10-17(11-13-19)25-24-22(26-20-8-4-5-9-21(20)27-25)14-18(15-23(24)29)16-6-2-1-3-7-16/h1-13,18,25-28H,14-15H2

InChI Key

WWAVCBOISREDOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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